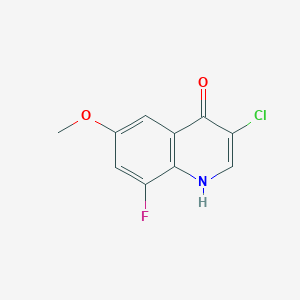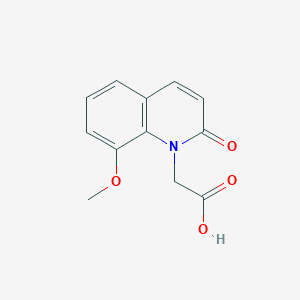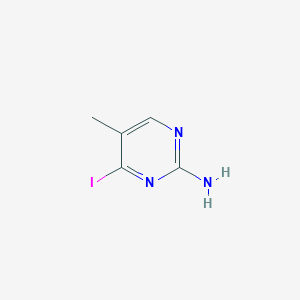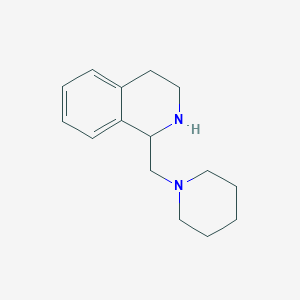
Quinoline-8-sulfonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-8-sulfonic acid hydrate is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a sulfonic acid group attached to the eighth position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-8-sulfonic acid hydrate can be synthesized through several methods. One common approach involves the sulfonation of quinoline, which typically yields the 8-sulfonic acid derivative. This process can be carried out using sulfuric acid or oleum as the sulfonating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactions. The reaction mixture is cooled and the product is isolated through crystallization or precipitation techniques. The final product is then purified to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-8-sulfonic acid derivatives, while reduction can produce various quinoline derivatives .
Scientific Research Applications
Quinoline-8-sulfonic acid hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinoline-8-sulfonic acid hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. This chelation process is crucial for its antimicrobial and anticancer activities . The compound’s ability to form stable complexes with metal ions also underlies its use as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as a fungicide and in analytical chemistry.
5-Chloro-8-hydroxyquinoline: Similar to 8-hydroxyquinoline but with enhanced antimicrobial properties due to the presence of a chlorine atom.
Quinoline-5-sulfonic acid: Another sulfonic acid derivative of quinoline, but with the sulfonic group at the fifth position, leading to different chemical properties and applications.
Uniqueness
Quinoline-8-sulfonic acid hydrate is unique due to its specific sulfonic acid group position, which influences its reactivity and applications. Its ability to form stable metal complexes and its diverse range of applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
857211-12-2 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
quinoline-8-sulfonic acid;hydrate |
InChI |
InChI=1S/C9H7NO3S.H2O/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);1H2 |
InChI Key |
KFSLGCMFBPUFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)
![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)



![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)


![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)
